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IronSULFUR CLUSTER - 123921-02-8

IronSULFUR CLUSTER

Catalog Number: EVT-1178689
CAS Number: 123921-02-8
Molecular Formula: Fe4H4S4-4
Molecular Weight: 355.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetra-mu3-sulfido-tetrairon(0) is a tetra-mu3-sulfido-tetrairon.
Synthesis Analysis

Methods

The synthesis of iron-sulfur clusters typically occurs in an anaerobic environment to prevent oxidation. Key methods for synthesizing these clusters involve the use of cysteine desulfurase enzymes, which facilitate the release of sulfide from cysteine residues. This sulfide then combines with iron ions to form the cluster.

Technical Details

A common approach to synthesize iron-sulfur clusters in vitro involves:

  1. Preparation of Anaerobic Conditions: Utilizing anaerobic chambers or glove boxes to prevent exposure to oxygen.
  2. Cysteine Desulfurase Reaction: The enzyme cysteine desulfurase catalyzes the conversion of cysteine to sulfide.
  3. Iron Addition: Iron ions are introduced into the system, where they react with sulfide to form the desired cluster.
  4. Purification: Techniques such as size-exclusion chromatography or ion-exchange chromatography are employed to isolate the synthesized clusters from other cellular components .
Molecular Structure Analysis

Structure

Iron-sulfur clusters exhibit distinct structural characteristics depending on their type. The [2Fe-2S] cluster features two iron atoms coordinated by two inorganic sulfurs and typically two cysteine residues from surrounding proteins. In contrast, the [4Fe-4S] cluster contains four iron atoms and four sulfur atoms arranged in a cubane-like structure.

Data

The coordination geometry is crucial for the cluster's function; for example, the [4Fe-4S] cluster adopts a distorted tetrahedral configuration. Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into how these clusters interact within proteins .

Chemical Reactions Analysis

Reactions

Iron-sulfur clusters participate in various redox reactions, enabling them to act as electron carriers in metabolic pathways. They can alternate between different oxidation states (Fe²⁺/Fe³⁺), facilitating electron transfer processes crucial for cellular respiration and photosynthesis.

Technical Details

The reactivity of iron-sulfur clusters is influenced by their environment; exposure to oxygen can lead to disassembly or oxidation of the cluster, which compromises its functionality. Therefore, maintaining anaerobic conditions during handling is essential for preserving their integrity .

Mechanism of Action

Process

The mechanism by which iron-sulfur clusters function involves their ability to accept and donate electrons during enzymatic reactions. This electron transfer capability is vital for processes such as oxidative phosphorylation in mitochondria and nitrogen fixation in prokaryotes.

Data

Studies have shown that these clusters play a role in key enzymatic functions, such as those found in aconitases and various dehydrogenases, where they facilitate substrate conversion through redox reactions .

Physical and Chemical Properties Analysis

Physical Properties

Iron-sulfur clusters are characterized by their color, which can vary depending on their oxidation state; reduced forms often appear yellow-brown while oxidized forms may appear greenish.

Chemical Properties

These clusters are highly sensitive to oxidation and can readily participate in redox reactions. Their stability is contingent upon the surrounding protein environment, which provides coordination through amino acids like cysteine.

Relevant data indicates that iron-sulfur clusters can degrade rapidly when exposed to air or reactive oxygen species, emphasizing the need for careful handling during experimental procedures .

Applications

Scientific Uses

Iron-sulfur clusters have broad applications in scientific research due to their fundamental roles in metabolism:

  • Biochemical Research: They serve as model systems for studying electron transfer mechanisms.
  • Enzymology: Their presence in various enzymes makes them critical for understanding metabolic pathways.
  • Biotechnology: Engineered proteins containing iron-sulfur clusters are being explored for applications in bioenergy and synthetic biology.
Structural Diversity and Chemical Properties of Iron-Sulfur Clusters

Iron-sulfur (Fe-S) clusters represent a ubiquitous class of metallocofactors essential for life, characterized by their structural plasticity and functional versatility. These inorganic assemblies consist of iron and sulfide ions organized into distinct nuclearities, each conferring unique geometric and electronic properties that underpin their biological roles in electron transfer, catalysis, and gene regulation.

Core Cluster Types: [2Fe-2S], [3Fe-4S], [4Fe-4S], and Hybrid Variants

The most prevalent Fe-S clusters adopt defined geometries dictated by their nuclearity:

  • [2Fe-2S] Clusters: Comprise two iron ions bridged by two inorganic sulfides, typically coordinated by four cysteine thiolate ligands (two per iron) in a rhombic structure. These clusters exhibit S = 1/2 ground states in their reduced ([2Fe-2S]⁺) forms, with reduction potentials ranging from −200 to −450 mV. They serve as electron carriers in photosynthesis (e.g., plant ferredoxins) and mitochondrial respiration [1] [6].
  • [3Fe-4S] Clusters: Formed as cuboidal fragments with three iron ions and four sulfides, often arising from oxidative degradation of [4Fe-4S] clusters. They display S = 1/2 or S = 2 ground states and reversible interconversion with [4Fe-4S] forms. Functionally, they participate in catalytic cycles, such as in aconitase, where the cluster converts between [3Fe-4S]⁰ and [4Fe-4S]²⁺ states to regulate substrate binding [1] [10].
  • [4Fe-4S] Clusters: Cubane-type structures with alternating iron and sulfide ions, coordinated by four cysteine residues (one per iron). These clusters exist in three oxidation states: [4Fe-4S]³⁺ (HiPIPs, +150 to +450 mV), [4Fe-4S]²⁺ (ferredoxins, −300 to −700 mV), and [4Fe-4S]⁺. Their S = 1/2 or S = 0 ground states facilitate electron transfer in nitrogen fixation (nitrogenase) and DNA repair (endonuclease III) [1] [4] [10].
  • Hybrid Clusters: Incorporate non-canonical elements, such as the [4Fe-4S]-[3Fe-4S] hybrid in Desulfovibrio vulgaris hydrogenase or oxygen-bridged clusters in [NiFe]-hydrogenases. These assemblies enable specialized functions, including oxygen tolerance during hydrogen metabolism [1].

Table 1: Structural and Functional Features of Core Iron-Sulfur Clusters

Cluster TypeGeometryCommon Oxidation StatesReduction Potential Range (mV)Biological Roles
[2Fe-2S]Rhombic planar+2, +1−200 to −450Photosynthesis, mitochondrial respiration
[3Fe-4S]Cuboidal fragment0, +1−50 to −150Aconitase activation, electron transfer
[4Fe-4S]Cubane+1, +2, +3−700 (ferredoxins) to +450 (HiPIPs)Nitrogen fixation, DNA repair
HybridVariableVariableDependent on compositionOxygen-tolerant hydrogenases

Ligand Coordination Chemistry: Cysteine, Histidine, and Non-Canonical Ligands

Ligands to Fe-S clusters fine-tune their reactivity through steric and electronic effects:

  • Canonical Ligands:
  • Cysteine: The predominant ligand (>90% of known sites), providing thiolate coordination that stabilizes reduced states. Cysteine thiolates facilitate electron transfer via covalent Fe-S bonds and participate in proton-coupled electron transfer (PCET) in hydrogenases [1] [4].
  • Histidine: Often coordinates [2Fe-2S] or [4Fe-4S] clusters via Nδ or Nε atoms, as in Rieske proteins. Histidine ligation raises reduction potentials by +200 to +400 mV compared to cysteine-only analogs, crucial for cytochrome bc₁ complex function [1] [4].
  • Non-Canonical Ligands:
  • Oxygen-Based Ligands: Aspartate (e.g., Pyrococcus furiosus ferredoxin), glutamate, serine, and water can coordinate Fe sites, altering redox properties. Oxygen ligation typically lowers reduction potentials and increases cluster lability [1] [7].
  • Arginine and Selenocysteine: Arginine coordinates via guanidinium nitrogen in [4Fe-4S] clusters of some hydrogenases, while selenocysteine replaces cysteine in rare bacterial enzymes, enhancing nucleophilicity [1] [7].
  • Transient Ligands: Substrates like SAM in radical-generating enzymes or exogenous molecules (e.g., imidazole) can bind during catalysis, modulating cluster stability [2] [4].

Table 2: Impact of Ligand Identity on Cluster Properties

Ligand TypeCoordination AtomEffect on Reduction PotentialExample Protein
Cysteine thiolateSBaseline (−400 to −700 mV)Plant ferredoxin
Histidine imidazoleNIncreased (+100 to +400 mV)Rieske protein
Aspartate carboxylODecreased (−500 to −800 mV)Pyrococcus ferredoxin
Arginine guanidiniumNVariable[NiFe]-hydrogenase
SelenocysteineSeEnhanced nucleophilicityFormate dehydrogenase

Redox Activity and Electron Transfer Potentials

Fe-S clusters are nature’s premier electron carriers due to their accessible redox transitions:

  • Reduction Potentials: Governed by cluster type, protein environment, and ligand field. [4Fe-4S]²⁺/¹⁺ couples exhibit potentials from −700 mV (ferredoxins) to +450 mV (HiPIPs). Factors influencing potentials include:
  • Electrostatics: Charged residues near the cluster shift potentials; e.g., lysine near [3Fe-4S] in Azotobacter vinelandii ferredoxin raises it by +100 mV.
  • Hydrogen Bonding: H-bonds to sulfide ligands stabilize reduced states, lowering reduction potentials by up to −60 mV per bond [8] [10].
  • Solvent Exposure: Buried clusters exhibit higher reorganization energies but lower dielectric stabilization, fine-tuning electron transfer rates [8].
  • Electron Transfer Mechanisms:
  • Superexchange: Antiferromagnetic coupling between Fe ions via sulfide bridges (J ≈ +100 to +400 cm⁻¹), enabling rapid electron tunneling. This coupling splits spin states, with S = 0 ground states in [4Fe-4S]²⁺ clusters facilitating low-reorganization-energy electron transfer [10].
  • Double Exchange: Electron delocalization in mixed-valence Fe²⁺/Fe³⁺ pairs (e.g., [Fe₂S₂]⁺) accelerates transfer by reducing activation barriers. This mechanism dominates in [4Fe-4S]¹⁺ clusters [10].

Table 3: Reduction Potential Ranges of Iron-Sulfur Clusters

Cluster TypeOxidation StatesTypical Reduction Potential (mV)Influencing Factors
[2Fe-2S]+2 ↔ +1−200 to −450H-bonding, solvent exposure
[3Fe-4S]0 ↔ +1−50 to −150Ligand protonation, electrostatic effects
[4Fe-4S] (ferredoxin)+2 ↔ +1−300 to −700Hydrophobicity, H-bonding
[4Fe-4S] (HiPIP)+3 ↔ +2+150 to +450Cluster burial, charged residues
HybridVariableDependent on compositionNon-canonical ligands, cluster fusion

Spectroscopic Characterization: Mössbauer, Electron Paramagnetic Resonance, and Resonance Raman Techniques

Spectroscopy deciphers the electronic and structural features of Fe-S clusters:

  • Mössbauer Spectroscopy:
  • Probes nuclear transitions of ⁵⁷Fe isotopes, revealing oxidation states (isomer shift, δ: 0.3–0.5 mm/s for Fe³⁺, 0.6–0.8 mm/s for Fe²⁺) and spin coupling (quadrupole splitting, ΔEQ). For [4Fe-4S]²⁺ clusters, two quadrupole doublets (δ ≈ 0.45 and 0.40 mm/s) indicate valence-localized Fe²⁺ and Fe³⁺ sites [4] [9] [10].
  • Detects spin states: High-spin Fe³⁺ (S = 5/2) shows large ΔEQ (>1 mm/s), while mixed-valent pairs exhibit distinct magnetic hyperfine splitting [10].
  • Electron Paramagnetic Resonance (EPR):
  • Identifies paramagnetic states (S > 0) and spin coupling. Reduced [2Fe-2S]⁺ clusters show rhombic signals (g = 1.88–2.06), while [3Fe-4S]¹⁺ exhibits axial g-anisotropy (g ≈ 2.01). [4Fe-4S]³⁺ (HiPIP) yields g = 2.04–2.11 signals [4] [9].
  • Advanced techniques like electron-nuclear double resonance (ENDOR) and hyperfine sublevel correlation (HYSCORE) quantify ligand hyperfine interactions, confirming histidine coordination via ¹⁴N couplings (A ≈ 6 MHz) [4].
  • Resonance Raman Spectroscopy:
  • Excites Fe-S vibrational modes using visible light (e.g., 488–647 nm). Key bands include symmetric bridging (ν(Fe-S-Fe) at 250–350 cm⁻¹) and terminal Fe-S stretching (ν(Fe-SCys) at 340–390 cm⁻¹). Isotope editing (³⁴S vs. ³²S) confirms sulfide assignments [9].
  • Detects ligand protonation: Shifts in ν(Fe-S) bands indicate μ₂-sulfide protonation during catalytic cycles in hydrogenases [9].

Table 4: Spectroscopic Signatures of Iron-Sulfur Clusters

TechniqueCluster TypeKey ParametersInformation Obtained
Mössbauer[4Fe-4S]²⁺δ = 0.40–0.45 mm/s; ΔEQ = 1.0–1.3 mm/sValence localization, spin coupling
EPR[2Fe-2S]⁺g = 1.88, 1.94, 2.06S = 1/2 ground state
HYSCOREHis-ligated [4Fe-4S]¹⁴N coupling (A ≈ 6 MHz)Histidine coordination
Resonance Raman[2Fe-2S]ν(Fe-S) = 290, 335, 390 cm⁻¹Bond strength, bridging vs. terminal modes

This integrated structural, thermodynamic, and spectroscopic framework underscores how iron-sulfur clusters achieve functional diversity through precisely tuned inorganic cores and protein interactions. Their chemical adaptability continues to inspire biomimetic catalysts and bioelectronic devices [1] [10].

Properties

CAS Number

123921-02-8

Product Name

IronSULFUR CLUSTER

IUPAC Name

iron;sulfanide

Molecular Formula

Fe4H4S4-4

Molecular Weight

355.7 g/mol

InChI

InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4

InChI Key

PTTXNOSMDBWCQD-UHFFFAOYSA-J

SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Synonyms

altro-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal

Canonical SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

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